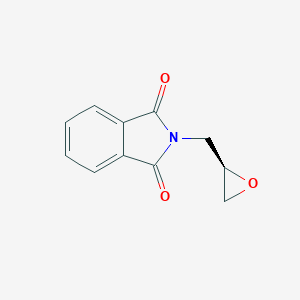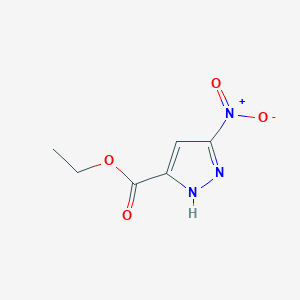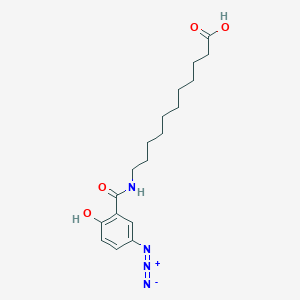
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound is known for its unique properties, which make it an excellent candidate for various research applications.
Mechanism Of Action
The exact mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, studies have suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, the compound may induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile have been extensively studied. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its broad-spectrum antibacterial and antifungal activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. However, the compound's mechanism of action is not fully understood, which may limit its use in some research applications.
Future Directions
There are several future directions for research on 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile. One potential area of research is the development of new antibiotics and antifungal agents based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in cancer research. Finally, the compound's potential toxicity and side effects need to be studied to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 6-chlorobenzothiazole with acetonitrile in the presence of a suitable catalyst. This method is relatively simple and yields high-quality products. Other methods, such as the use of microwave irradiation, have also been explored.
Scientific Research Applications
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in scientific research. The compound has been shown to possess significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, the compound has been shown to exhibit antitumor activity, indicating its potential use in cancer research.
properties
CAS RN |
157764-04-0 |
|---|---|
Product Name |
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile |
Molecular Formula |
C9H5ClN2S |
Molecular Weight |
208.67 g/mol |
IUPAC Name |
2-(6-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
InChI Key |
WYBXFJOQIHCVTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CC#N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CC#N |
synonyms |
2-Benzothiazoleacetonitrile,6-chloro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)


![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)









